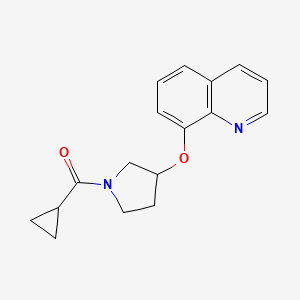

![molecular formula C18H24FN3O2S2 B2795362 N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide CAS No. 847381-32-2](/img/structure/B2795362.png)

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

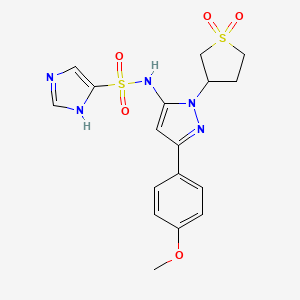

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The presence of a piperazine ring, which is a common feature in many drugs, suggests potential bioactivity .

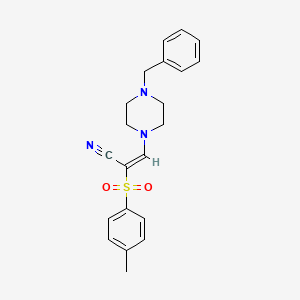

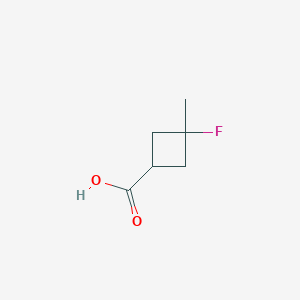

Molecular Structure Analysis

The compound contains a piperazine ring, a thiophene ring, and a sulfonamide group. The presence of a fluorophenyl group suggests that it could have interesting electronic properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides are generally stable under normal conditions but can participate in various reactions such as hydrolysis, especially under acidic or alkaline conditions .Scientific Research Applications

Building Blocks in Chemical Synthesis

The compound, specifically the 1-(4-Fluorophenyl)piperazine part, is used as a building block in chemical synthesis . It’s used in the synthesis of N,N-disubstituted piperazine .

Neuropharmacological Applications

Substituted phenylpiperazines, which include the 1-(4-Fluorophenyl)piperazine part of the compound, are often neuropharmacologically active compounds. They are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic and serotoninergic receptors .

Inhibitors of Human Equilibrative Nucleoside Transporters

Some analogues of the compound have been found to be inhibitors of human equilibrative nucleoside transporters . These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

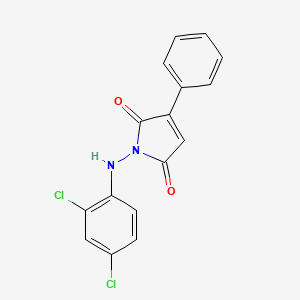

Antifungal Activity

Some derivatives of the compound have been found to display fungicidal activity against certain strains of Candida galibrata .

Antitumor Activity

The synthesis of novel derivatives of the compound has been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Bactericidal Effects

Derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species .

properties

IUPAC Name |

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O2S2/c1-14(20-26(2,23)24)18(17-4-3-13-25-17)22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h3-8,13-14,18,20H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXKBSHDWBQMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)

![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)

![ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![6-Tert-butyl-2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795289.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)